molecular formula C19H13N3O5 B11564316 4-nitro-N-(4'-nitrobiphenyl-4-yl)benzamide

4-nitro-N-(4'-nitrobiphenyl-4-yl)benzamide

Cat. No.: B11564316
M. Wt: 363.3 g/mol
InChI Key: QJYNTZGWFQARJA-UHFFFAOYSA-N
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Description

4-NITRO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is an organic compound characterized by the presence of nitro groups and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves the nitration of biphenyl derivatives followed by amide formation. One common method involves the reaction of 4-nitro-1,1’-biphenyl with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form nitroso derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of 4-amino-N-{4’-amino-[1,1’-biphenyl]-4-yl}benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso derivatives.

Scientific Research Applications

4-NITRO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent marker due to its nitro groups.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-NITRO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-methylphthalimide
  • 4-Nitro-1-naphthylamine
  • 4-Nitro-2,2’,4-trichlorobenzanilide

Uniqueness

4-NITRO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to its dual nitro groups and biphenyl structure, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential use in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

4-nitro-N-[4-(4-nitrophenyl)phenyl]benzamide

InChI

InChI=1S/C19H13N3O5/c23-19(15-5-11-18(12-6-15)22(26)27)20-16-7-1-13(2-8-16)14-3-9-17(10-4-14)21(24)25/h1-12H,(H,20,23)

InChI Key

QJYNTZGWFQARJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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